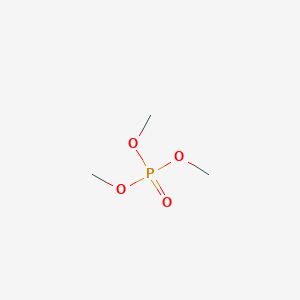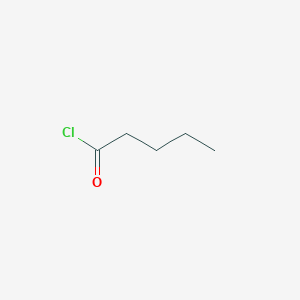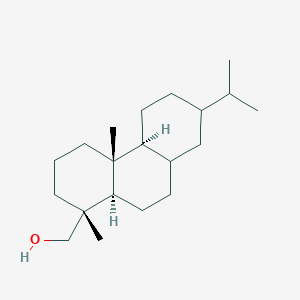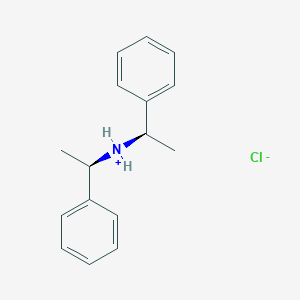
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol” is a chemical compound with the molecular formula C18H16O4. It contains a total of 41 bonds, including 25 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 4 hydroxyl groups, and 4 secondary alcohols .
Molecular Structure Analysis
The molecular structure of this compound includes 41 total bonds, 25 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 4 hydroxyl groups, and 4 secondary alcohols . The molecular weight of this compound is 296.3 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.3 g/mol. It contains a total of 41 bonds, including 25 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 4 hydroxyl groups, and 4 secondary alcohols .Scientific Research Applications
Organic Electronics and Chromophores
The study of organic electronic materials often requires accurate models of ground and excited electronic states, as well as transitions between these states. Researchers have explored electronic transition dipole moments (TDMs) for the lowest-lying singlet–singlet transitions in organic chromophores using time-independent excited-state density-functional tight-binding (ΔDFTB) calculations . While more accurate methods are recommended for small systems, ΔDFTB shows potential in high-throughput molecular screening applications and the analysis of molecular dynamics simulations.
Synthesis of Heterocycles
The compound’s unique structure makes it an interesting candidate for the synthesis of heterocyclic compounds. Researchers have developed high-yielding synthetic routes to create complicated heterocycles, including isoindolo[2,1-a]quinazolinones, by applying domino, click, and retro-Diels–Alder (RDA) reaction sequences .
Formation of Higher-Membered Oxacyclic Rings
Ongoing research explores the formation of higher-membered oxacyclic rings through ring-closing metathesis (RCM). These rings have potential applications in the synthesis of natural products .
Photoredox Catalysts
The method for predicting TDM magnitudes has been applied to photoredox catalysts. While limitations exist, this approach provides actionable information about how chemical substitution impacts the orientation of the TDM, which is crucial for understanding photochemical processes .
Transient Absorption Spectroscopy
The time evolution of TDMs is valuable for simulating transient absorption spectroscopies. Accurate modeling of TDMs aids in understanding excited-state dynamics and electronic transitions in complex systems .
Exciton Couplings in Photosynthetic Systems
TDMs derived from electronic structure calculations can parameterize model Hamiltonians for exciton couplings. For instance, in photosynthetic reaction centers and organic semiconductors, understanding TDMs helps elucidate energy transfer mechanisms .
properties
IUPAC Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVVVKVNJPHDJ-VSZNYVQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925915 |
Source


|
| Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol | |
CAS RN |
127592-29-4 |
Source


|
| Record name | 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)









